5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
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Overview
Description
The compound “5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceuticals and other biologically active compounds. These include a furan ring, a pyrazine ring, a sulfamoyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. The sulfamoyl group (-SO2NH2) is a type of amide, which are common in biochemistry and pharmaceuticals .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, furans can participate in electrophilic substitution reactions, and amides can be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Research in chemical synthesis focuses on creating novel compounds with potential bioactive properties. For instance, studies have explored the synthesis of various bioactive compounds from furan derivatives, emphasizing the importance of furan in developing pharmacologically active molecules. The synthesis involves various chemical reactions, including condensation and cyclization, to produce compounds with potential bioactivity (Abdelhamid et al., 2008; Bazhin et al., 2015).
Biological Activities and Pharmacological Applications
Compounds derived from furan and pyrazine scaffolds have been investigated for various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. These studies highlight the potential of furan derivatives in developing new therapeutic agents with significant pharmacological activities (Desai et al., 2013; Makkar & Chakraborty, 2018).
Antioxidant and Cytoprotective Properties
Research on the antioxidant and cytoprotective properties of compounds with furan and related structures has shown significant potential. These compounds exhibit strong radical scavenging activities and protect against oxidative damage in biological systems, suggesting their potential use in developing treatments for diseases associated with oxidative stress (Tao et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[3-(furan-3-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15-3-2-12(8-13(15)17(18)22)27(23,24)21-9-14-16(20-6-5-19-14)11-4-7-26-10-11/h2-8,10,21H,9H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUJJWDKHPVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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